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molecular formula C11H11BrN2O2 B8655822 3-[(4-Bromophenyl)methyl]-1-methylimidazolidine-2,4-dione

3-[(4-Bromophenyl)methyl]-1-methylimidazolidine-2,4-dione

Cat. No. B8655822
M. Wt: 283.12 g/mol
InChI Key: CMOMMXOFUANBOH-UHFFFAOYSA-N
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Patent
US08507521B2

Procedure details

1-Methylimidazolidine-2,4-dione (0.876 mmol, 100 mg), 1-bromo-4-(bromomethyl)benzene (0.964 mmol, 241 mg) and potassium carbonate (1.75 mmol, 242 mg) in acetonitrile (3 ml) were heated in the microwave at 120° C. for 1 h. The mixture was partitioned between water and DCM and the organic phase separated using a hydrophobic frit and concentrated to afford 3-(4-bromobenzyl)-1-methylimidazolidine-2,4-dione (3D3); 1H NMR (400 MHz, CDCl3) δ 7.44 (d, 2H) 7.29 (d, 2H) 4.59 (s, 2H) 3.85 (s, 2H) 2.98 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
241 mg
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16]Br)=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][N:4]2[C:5](=[O:7])[CH2:6][N:2]([CH3:1])[C:3]2=[O:8])=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CN1C(NC(C1)=O)=O
Name
Quantity
241 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)CBr
Name
Quantity
242 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and DCM
CUSTOM
Type
CUSTOM
Details
the organic phase separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CN2C(N(CC2=O)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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